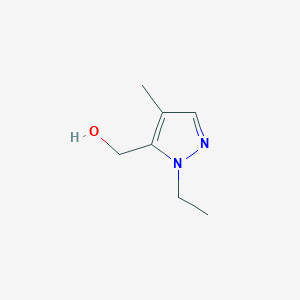

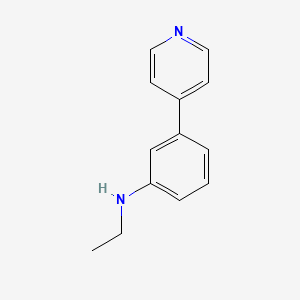

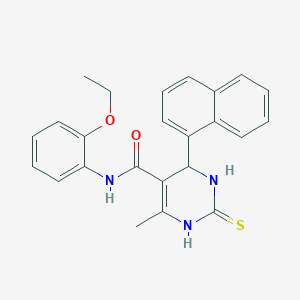

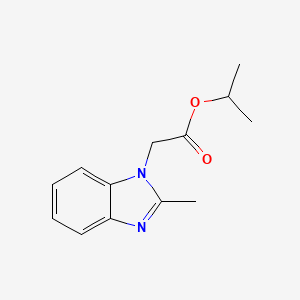

![molecular formula C18H17N3O B2353951 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone CAS No. 2034298-19-4](/img/structure/B2353951.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

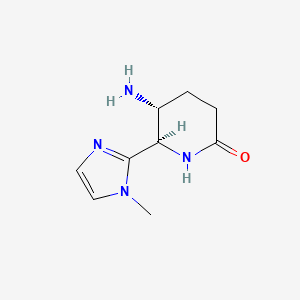

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone” is a complex organic molecule that likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a series of new (3- (1 H -benzo [ d ]imidazol-2-yl))/ (3- (3 H -imidazo [4,5- b ]pyridin-2-yl))- (1 H -indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the connectivity of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the compound can undergo reactions with other molecules under certain conditions, leading to the formation of new compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can provide information about the physical and chemical properties of the compound .

Scientific Research Applications

Organic Synthesis and Photophysical Properties

- The compound has been utilized in the synthesis of luminescent materials. A study demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show remarkable Stokes' shift and tunable quantum yields, suggesting applications in low-cost luminescent materials (Volpi et al., 2017).

- Another research area involves the synthesis of novel compounds with potential electronic applications. For example, oligobenzimidazoles have been synthesized for their optical, electrical, electrochemical, and thermal properties, indicating their use in electronic devices (Anand & Muthusamy, 2018).

Biological Activities

- The derivatives of "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone" have been investigated for their antimicrobial and antimycobacterial activities. Compounds synthesized from related structures have shown significant activity against various microbial strains, including potential equipotency to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

- Another study focused on the antiproliferative activity of conjugates derived from similar structures on human cancer cell lines, showing considerable cytotoxicity and suggesting mechanisms of action through the inhibition of tubulin polymerization (Mullagiri et al., 2018).

Chemical Characterization and Properties

- Structural and crystallographic studies on related compounds provide insights into their molecular geometries and potential for forming complex structures, which is critical for designing materials with specific properties (Huang et al., 2021).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets, leading to changes in cellular processes.

Result of Action

Given the reported inhibition of microtubule assembly , it can be inferred that the compound might have effects on cell division and potentially other cellular processes.

properties

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-9,13,15H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBPAIDADYSRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)

![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)

![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)